molecular formula C16H25N3O2 B2933958 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine CAS No. 227751-86-2

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

Cat. No.: B2933958
CAS No.: 227751-86-2
M. Wt: 291.395
InChI Key: NGHWFILDWHJGOE-UHFFFAOYSA-N
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Description

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a Boc-protected amino group and a tetrahydro-1,8-naphthyridine core The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-1,8-naphthyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Boc-protected amino group or the naphthyridine core, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine serves as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials, including polymers and advanced materials with specific properties.

Comparison with Similar Compounds

    2-(3-Amino-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine: Lacks the Boc protection, making it more reactive but less stable during synthesis.

    2-(3-(Fmoc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine: Uses a different protecting group (Fmoc) which is removed under basic conditions.

Uniqueness: The Boc-protected version offers a balance between stability and reactivity, making it particularly useful in multi-step synthetic processes where selective deprotection is required. Its stability under a variety of conditions allows for greater flexibility in synthesis and application.

This detailed overview provides a comprehensive understanding of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWFILDWHJGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 11-6 (4.0 g, 13.9 mmol) and 10% Pd/carbon (4.0 g) in EtOH (100 mL) was stirred under a balloon of hydrogen for 4 h. Following filtration and evaporative removal of the solvent, the residue was chromatographed (silica gel, 70:28:2 chloroform/ethyl acetate/methanol) to give 11-7 as a white solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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